molecular formula C16H25NO B5163192 1-isopropyl-2,5-dimethyl-4-phenyl-4-piperidinol

1-isopropyl-2,5-dimethyl-4-phenyl-4-piperidinol

Cat. No. B5163192
M. Wt: 247.38 g/mol
InChI Key: SIPPYVOQXDDGOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-isopropyl-2,5-dimethyl-4-phenyl-4-piperidinol, also known as IPPD, is a chemical compound that belongs to the family of piperidinols. It has been widely used in scientific research due to its unique properties and potential applications.

Scientific Research Applications

1-isopropyl-2,5-dimethyl-4-phenyl-4-piperidinol has been extensively used in scientific research due to its potential applications in various fields. One of the primary applications of 1-isopropyl-2,5-dimethyl-4-phenyl-4-piperidinol is in the development of new drugs. It has been found to exhibit potent analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation-related disorders.

Mechanism of Action

The mechanism of action of 1-isopropyl-2,5-dimethyl-4-phenyl-4-piperidinol is not fully understood. However, it is believed to exert its pharmacological effects by interacting with the mu-opioid receptor and inhibiting the release of inflammatory mediators.
Biochemical and Physiological Effects:
1-isopropyl-2,5-dimethyl-4-phenyl-4-piperidinol has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, suggesting its potential as a therapeutic agent. Additionally, 1-isopropyl-2,5-dimethyl-4-phenyl-4-piperidinol has been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 1-isopropyl-2,5-dimethyl-4-phenyl-4-piperidinol is its potent analgesic and anti-inflammatory properties. This makes it a valuable tool for studying pain and inflammation-related disorders in animal models. However, one of the limitations of 1-isopropyl-2,5-dimethyl-4-phenyl-4-piperidinol is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-isopropyl-2,5-dimethyl-4-phenyl-4-piperidinol. One area of interest is its potential as a therapeutic agent for the treatment of pain and inflammation-related disorders. Additionally, further research is needed to fully understand the mechanism of action of 1-isopropyl-2,5-dimethyl-4-phenyl-4-piperidinol and its potential toxicity. Finally, the development of new synthesis methods for 1-isopropyl-2,5-dimethyl-4-phenyl-4-piperidinol may allow for the production of larger quantities of the compound, facilitating further research.

Synthesis Methods

The synthesis of 1-isopropyl-2,5-dimethyl-4-phenyl-4-piperidinol can be achieved through several methods. One of the most commonly used methods involves the reaction of 4-phenylpiperidin-4-ol with isobutyraldehyde and methylmagnesium bromide in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to yield 1-isopropyl-2,5-dimethyl-4-phenyl-4-piperidinol.

properties

IUPAC Name

2,5-dimethyl-4-phenyl-1-propan-2-ylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c1-12(2)17-11-13(3)16(18,10-14(17)4)15-8-6-5-7-9-15/h5-9,12-14,18H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIPPYVOQXDDGOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(CN1C(C)C)C)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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